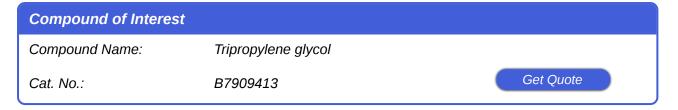


A Comprehensive Toxicological Profile of Tripropylene Glycol for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of **tripropylene glycol** (TPG), a compound utilized in various industrial and commercial applications, including as a humectant, antioxidant, and emulsion stabilizer in personal care products.[1][2][3][4] Understanding its toxicological characteristics is crucial for ensuring safety in research and development settings. This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents this information in a clear and accessible format.

Executive Summary

Tripropylene glycol exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.[5][6] It is not considered to be a skin or eye irritant, nor is it a skin sensitizer.[6] Repeated dose studies in animals have shown effects only at high dose levels, with the primary target organs being the liver and kidneys.[7] TPG is not mutagenic or genotoxic in bacterial and mammalian cell-based assays.[8][7] Furthermore, it is not classified as a carcinogen or a reproductive toxicant.[6][9][10] The available data consistently point to a low overall risk to human health under normal conditions of use and handling.[10][11]

Data Presentation

The following tables summarize the key quantitative data from toxicological studies on **tripropylene glycol**.



Table 1: Acute Toxicity of Tripropylene Glycol

Route	Species	Endpoint	Value	Reference(s)
Oral	Rat	LD50	> 2,000 mg/kg bw	[12][13]
Oral	Rat	LD50	3,000 mg/kg bw	[14][15]
Dermal	Rabbit	LD50	> 2,000 mg/kg bw	[9]
Dermal	Rabbit	LD50	> 16,300 mg/kg bw	[14]
Dermal	Rabbit	LD50	> 16,320 mg/kg bw	[12][13]
Inhalation	Rat	LC50	> 0.083 mg/L (8h)	[12][14]

Table 2: Repeated Dose Oral Toxicity of Tripropylene Glycol in Rats



Study Duration	Dose Levels (mg/kg/day)	Key Findings	NOEL (mg/kg/day)	Reference(s)
Combined Repeated Dose and Reproductive/De velopmental Toxicity Screening	0, 8, 40, 200, 1,000	At 1,000 mg/kg/day: Increased salivation, increased absolute and relative liver weights, and increased relative kidney weights in males; increased relative liver weight in females.	200	[8][7]

Table 3: Reproductive and Developmental Toxicity of

Tripropylene Glycol in Rats

Study Type	Dose Levels (mg/kg/day)	Key Findings	NOEL (mg/kg/day)	Reference(s)
Combined Repeated Dose and Reproductive/De velopmental Toxicity Screening (OECD TG 422)	0, 8, 40, 200, 1,000	No adverse effects on mating, fertility, estrous cycle, pregnancy, lactation, or pup development.	1,000 (for reproductive and developmental endpoints)	[8][7]

Table 4: Genotoxicity of Tripropylene Glycol



Test System	Assay	Concentrati on/Dose	Metabolic Activation	Result	Reference(s
Salmonella typhimurium (TA100, TA1535, TA98, TA1537) and Escherichia coli (WP2 uvrA)	Reverse Mutation Assay (Ames Test)	Up to 5,000 μ g/plate	With and without	Negative	[8][7]
Chinese Hamster Lung (CHL/IU) cells	Chromosoma I Aberration Test	Up to 10 mM	With and without	Negative	[8][7]

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below to provide researchers with a comprehensive understanding of the experimental designs.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Study (as per OECD Guideline 422)

- Test Species: Rat (Crj:CD (SD) strain).[7]
- Administration: Oral gavage.[8]
- Dose Groups: 0 (vehicle control), 8, 40, 200, and 1,000 mg/kg/day.[8][7]
- Animals per Group: The specific number of animals per group was not detailed in the provided search results, but OECD TG 422 typically requires at least 10 males and 10 females per group.



- Duration: Males were dosed for a total of 42 days (14 days pre-mating, mating period, and post-mating until sacrifice). Females were dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.[8]
- Observations (Parental Animals):
 - Clinical signs and mortality checked daily.
 - Body weight and food consumption recorded weekly.
 - Detailed clinical observations performed weekly.
 - Hematology and clinical chemistry parameters evaluated at termination.
 - Gross necropsy and organ weights (liver, kidneys, etc.) recorded.
 - Histopathological examination of target organs.
- Observations (Reproductive Performance):
 - Mating performance and fertility indices calculated.
 - Gestation length recorded.
 - Parturition and maternal behavior observed.
- Observations (F1 Generation):
 - Number of live and dead pups on postnatal days 0 and 4.
 - Pup weights on postnatal days 0 and 4.
 - Clinical signs in pups recorded daily.
 - Gross necropsy of pups on postnatal day 4.[8]

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)



- Test Strains:Salmonella typhimurium strains TA100, TA1535, TA98, and TA1537, and Escherichia coli strain WP2 uvrA.[8][7]
- Method: Pre-incubation method.[8]
- Concentrations: Up to a maximum concentration of 5,000 μ g/plate .[7]
- Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[8]
- Procedure: The tester strains were exposed to tripropylene glycol at various concentrations
 in the presence and absence of S9 mix. After an appropriate incubation period, the number
 of revertant colonies (colonies that have regained the ability to grow in the absence of a
 specific amino acid) was counted.
- Evaluation Criteria: A substance is considered mutagenic if it produces a concentrationrelated increase in the number of revertant colonies over the background (negative control) level.

In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

- Test System: Cultured Chinese Hamster Lung (CHL/IU) cells.[8][7]
- Concentrations: Up to a limit concentration of 10 mM, which did not produce apparent cytotoxicity.[7]
- Metabolic Activation: The test was performed with and without an exogenous metabolic activation system (S9 mix).[8]
- Procedure:
 - Short-term treatment (with and without S9): Cells were exposed to the test substance for a short period (e.g., 3-6 hours), washed, and then incubated in fresh medium.
 - Continuous treatment (without S9): Cells were exposed to the test substance for a longer period (e.g., 24 hours).

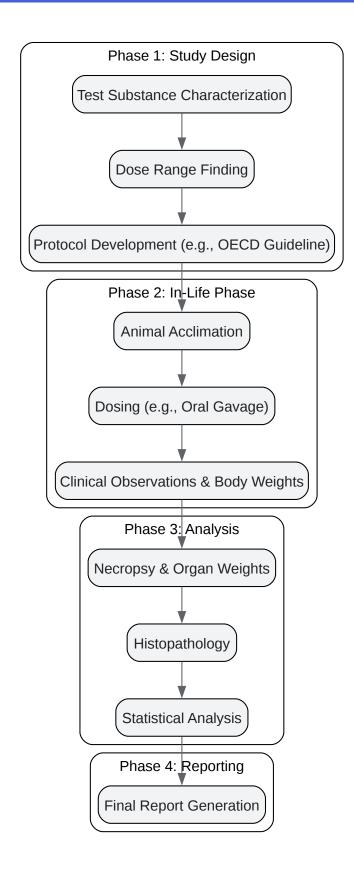


- Cells were harvested at an appropriate time after treatment, and metaphase chromosomes were prepared and analyzed for structural and numerical aberrations.
- Evaluation Criteria: The frequency of cells with chromosomal aberrations in the treated cultures was compared to that in the concurrent vehicle controls.

Visualizations

The following diagrams illustrate a typical experimental workflow for toxicity testing and the metabolic fate of **tripropylene glycol**.





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Caption: A generalized workflow for an in-vivo toxicity study.





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Caption: Simplified metabolic pathway of tripropylene glycol.

Conclusion

The toxicological data for **tripropylene glycol** consistently demonstrate a low hazard profile. It exhibits low acute toxicity and is not a skin or eye irritant. Repeated exposure studies indicate effects only at high doses, primarily on the liver and kidneys. Crucially for research and development applications, TPG is not genotoxic, carcinogenic, or a reproductive toxicant. The established No-Observed-Effect Levels (NOELs) from comprehensive studies provide a strong basis for risk assessment and the establishment of safe handling procedures in a laboratory setting. Researchers and drug development professionals can be confident in the safety of **tripropylene glycol** when used under appropriate laboratory and industrial hygiene practices.

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